molecular formula C11H17N B1325082 3-(4-Ethylphenyl)propan-1-amine

3-(4-Ethylphenyl)propan-1-amine

Cat. No.: B1325082
M. Wt: 163.26 g/mol
InChI Key: CGEGRIWPKUJAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)propan-1-amine is a synthetic organic compound belonging to the phenethylamine class, characterized by a propan-1-amine chain linked to a 4-ethylphenyl group. As a phenethylamine derivative, it shares a fundamental structural backbone with numerous endogenous neurotransmitters and biologically active compounds, such as dopamine and norepinephrine . This structural relationship makes it a compound of significant interest in basic neuroscience research, particularly for studying the structure-activity relationships (SAR) of trace amine-associated receptor 1 (TAAR1) agonists and monoamine neurotransmission . Researchers can utilize this amine to investigate how modifications to the phenethylamine core—such as the addition of an ethyl substituent on the phenyl ring—affect receptor binding affinity, selectivity, and functional activity. In the context of medicinal chemistry, it serves as a valuable building block for the design and synthesis of novel bioactive molecules. The compound can be used as a precursor in the development of potential pharmacologically active agents, mirroring the approach used in developing thiazole derivatives for anticancer applications or other substituted phenethylamines . Its properties are defined by its molecular formula (C11H17N) and a molecular weight of 163.26 g/mol. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-(4-ethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4,9,12H2,1H3

InChI Key

CGEGRIWPKUJAOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Halogenation (e.g., fluorine in or chlorine in ) enhances metabolic stability and target binding in bioactive compounds.
  • Radiolabeling : Propan-1-amine derivatives with fluorine-18 () demonstrate utility in positron emission tomography (PET) imaging due to favorable pharmacokinetics.

Yield Comparison :

  • Piperidine-catalyzed Knoevenagel reactions () achieve higher yields (~70%) compared to diethylamine (~50%) or N-isopropylamine (~30%), highlighting the impact of catalyst choice.
2.3 Pharmacological and Physicochemical Properties
  • Brain Penetration: N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine () exhibits rapid brain clearance, critical for reducing background noise in neuroimaging.
  • Thermal Stability : 3-(Hexyloxy)propan-1-amine () has a boiling point of 229.7°C, indicating suitability for high-temperature reactions.

Preparation Methods

Reductive Amination of 3-(4-Ethylphenyl)propan-1-one

One common approach is the reductive amination of 3-(4-ethylphenyl)propan-1-one (a ketone) with ammonia or an amine source, followed by reduction under catalytic hydrogenation conditions. This method is widely used for preparing primary amines from ketones.

  • Reaction conditions: Use of metal catalysts such as Raney Nickel or palladium on carbon under hydrogen pressure.
  • Solvents: Suitable solvents include methanol, ethanol, or other alcohols.
  • Advantages: High selectivity and yield; scalable for industrial production.

This approach is supported by patent literature describing similar amine preparations via catalytic hydrogenation of ketones under hydrogen pressure with metal catalysts.

Nitroalkene Reduction Route

Another classical method involves the condensation of 4-ethylbenzaldehyde with nitroalkanes (e.g., nitroethane) to form nitroalkenes, which are then reduced to the corresponding amines.

  • Step 1: Knoevenagel condensation of 4-ethylbenzaldehyde with nitroethane to form 4-ethylphenyl-2-nitropropene.
  • Step 2: Reduction of the nitroalkene intermediate using strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Step 3: Isolation of the free amine or conversion to hydrochloride salt for stability.

This method is well-documented for related compounds such as 3-(4-methylphenyl)propan-1-amine and can be adapted for the ethyl-substituted analog.

Organocatalytic and Enzymatic Methods

Recent advances include biocatalytic synthesis using transaminase enzymes that convert prochiral ketones directly into chiral amines with high enantiomeric excess.

  • Process: Use of immobilized whole-cell biocatalysts with (R)- or (S)-transaminase activity.
  • Conditions: Mild aqueous buffer systems (pH 7.5–9.5), presence of amine donors (e.g., isopropylamine), and cofactors such as pyridoxal phosphate.
  • Advantages: Environmentally friendly, high stereoselectivity, and potential for one-pot synthesis.
  • Limitations: Mostly applied to chiral amines; may require optimization for this compound specifically.

This enzymatic approach is promising for producing enantiopure amines and has been demonstrated for structurally related phenylpropanamines.

Multi-step Synthesis via Propiophenone Derivatives

Patents describe the preparation of propiophenone derivatives substituted with 4-ethyl groups, which are then converted into amines through nucleophilic substitution or reductive amination.

  • Key intermediates: 1-(4-ethylphenyl)-2-methyl-2-propen-1-one and related compounds.
  • Reactions: Reaction with cyclic amines or imidazole derivatives under reflux in methanol or other solvents.
  • Purification: Extraction, column chromatography, and crystallization.

This method provides a versatile platform for synthesizing various substituted phenylpropanamines, including this compound.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield & Purity Notes
Reductive Amination 3-(4-Ethylphenyl)propan-1-one Raney Nickel, H2 Alcohol solvent, H2 pressure High yield, scalable Industrially preferred
Nitroalkene Reduction 4-Ethylbenzaldehyde + nitroethane LiAlH4 or catalytic hydrogenation Reflux, inert atmosphere Moderate to high yield Classical method, requires strong reductants
Enzymatic Transamination 3-(4-Ethylphenyl)propan-1-one Transaminase, amine donor, PLP Aqueous buffer, mild temp High enantioselectivity Green chemistry, stereoselective
Propiophenone Derivative Route 1-(4-Ethylphenyl)-2-methyl-2-propen-1-one Imidazole, cyclic amines Reflux in methanol Moderate yield Multi-step, versatile intermediate

Research Findings and Optimization Notes

  • Catalyst choice: Raney Nickel is effective for reductive amination, providing good conversion and selectivity under hydrogen pressure.
  • Solvent effects: Alcohol solvents such as methanol and ethanol facilitate solubility and reaction kinetics in reductive amination and condensation steps.
  • Enzymatic synthesis: Immobilized whole-cell transaminases achieve >85% conversion and >99% enantiomeric excess in related phenylpropanamine syntheses, indicating potential for chiral this compound production.
  • Purification: Crystallization of hydrochloride salts improves stability and purity, commonly used in industrial processes.
  • Scalability: One-pot and cascade reactions combining oxidation and transamination steps have been patented, enabling streamlined synthesis with fewer isolation steps.

Q & A

Q. How can the synthesis of 3-(4-Ethylphenyl)propan-1-amine be optimized for high yield and purity?

  • Methodological Answer: Synthesis optimization typically involves alkylation of 4-ethylbenzene derivatives with 3-chloropropan-1-amine under controlled conditions. Key parameters include:
  • Reaction Solvent: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
  • Catalyst: Employ potassium carbonate or triethylamine to neutralize HCl byproducts and drive the reaction forward.
  • Temperature: Maintain reflux conditions (~80–100°C) for 12–24 hours.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
    Comparative studies on substituent effects (e.g., chloro vs. ethyl groups) suggest that steric hindrance from the ethyl group may require extended reaction times .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer: A combination of techniques ensures accurate characterization:
  • NMR Spectroscopy: 1^1H NMR (δ ~1.2 ppm for ethyl CH3_3, δ ~2.6 ppm for CH2_2NH2_2) and 13^{13}C NMR (δ ~15 ppm for ethyl carbon) confirm substituent positions.
  • Mass Spectrometry (MS): ESI-MS or GC-MS identifies the molecular ion peak (expected m/z ~177 for C11_{11}H17_{17}N) and fragmentation patterns.
  • FT-IR: Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (aromatic C=C) validate functional groups .

Q. How do physicochemical properties (e.g., solubility) influence experimental design?

  • Methodological Answer: Solubility in aqueous vs. organic phases dictates formulation strategies:
  • Aqueous Solubility: Low solubility in water (<1 mg/mL) necessitates use of co-solvents (e.g., DMSO) for biological assays.
  • Organic Solubility: High solubility in ethanol or dichloromethane simplifies synthetic workflows.
  • Melting Point: A melting range of 80–85°C (predicted) ensures stability during storage .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., receptors)?

  • Methodological Answer: Pharmacodynamic studies require:
  • Receptor Binding Assays: Radiolabeled ligands (e.g., 3^3H or 18^{18}F analogs) quantify affinity for targets like G-protein-coupled receptors (GPCRs). Competitive binding experiments with known antagonists validate specificity .
  • Molecular Docking: Computational models (AutoDock Vina) predict binding poses in receptor active sites, guided by substituent electronic profiles (e.g., ethyl hydrophobicity vs. fluorine electronegativity) .

Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds (e.g., ethyl vs. halogen substituents)?

  • Methodological Answer: Systematic SAR (Structure-Activity Relationship) analysis is critical:
  • Substituent Scanning: Compare ethyl, chloro, and fluoro analogs in standardized assays (e.g., antimicrobial MIC tests). Ethyl groups may enhance lipophilicity, improving membrane penetration but reducing solubility .
  • Data Normalization: Control for variables like purity (HPLC >98%) and assay conditions (pH, temperature) to isolate substituent effects .

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in complex matrices?

  • Methodological Answer: Method optimization involves:
  • Column Selection: C18 columns with 5 µm particle size provide optimal resolution.
  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.
  • Detection: UV detection at 254 nm (aromatic π→π* transitions) ensures sensitivity.
  • Validation: Spike-and-recovery experiments in biological fluids (e.g., plasma) assess matrix interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.